2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a (3-ethoxypropyl)amino substituent at position 2 and a Z-configured methylidene group bridging the pyrimidinone core to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. Its design leverages pharmacophores common in antimicrobial and anti-inflammatory agents, such as thioxo-thiazolidinone (implicated in enzyme inhibition ) and methoxyphenyl groups (linked to improved lipophilicity ).
Properties
Molecular Formula |
C26H28N4O4S2 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O4S2/c1-3-34-16-6-13-27-23-20(24(31)29-14-5-4-7-22(29)28-23)17-21-25(32)30(26(35)36-21)15-12-18-8-10-19(33-2)11-9-18/h4-5,7-11,14,17,27H,3,6,12-13,15-16H2,1-2H3/b21-17- |
InChI Key |
RCCIGFNXIBAQMH-FXBPSFAMSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Moiety: This step often involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thioamide or similar reagent under controlled conditions.
Attachment of the Ethoxypropylamino Group: This can be done via nucleophilic substitution reactions, where the ethoxypropylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound might exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, offering possibilities for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one likely involves its interaction with specific molecular targets. These could include:
Enzymes: The compound might inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound might interact with genetic material, influencing gene expression or replication.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
Hypothetical Activity Profile :
- Antimicrobial: Likely superior to (allylamino/isopropyl) due to the 4-methoxyphenyl group’s ability to disrupt bacterial membranes .
- Metabolic Stability : The 3-ethoxypropyl chain may reduce oxidative metabolism compared to ’s hydroxyethyl group, which is prone to glucuronidation.
Physicochemical and Computational Comparisons
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 594.67 | 3.5 | 2 | 8 |
| Compound | 552.62 | 2.8 | 2 | 9 |
| Compound | 467.54 | 3.1 | 1 | 6 |
Computational Insights :
- Van der Waals Interactions: The 4-methoxyphenethyl group increases molecular surface area (~250 Ų vs.
- Electronic Effects : The ethoxypropyl group’s electron-donating nature may elevate HOMO energy, enhancing reactivity in redox-mediated processes .
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a pyrido[1,2-a]pyrimidinone core , a thiazolidinone moiety , and several functional groups that enhance its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 462.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | (5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | WNILLMSFDPSSJX-PEZBUJJGSA-N |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with various biological macromolecules such as enzymes and receptors, potentially modulating their activity. This modulation may lead to various biological effects, including anti-inflammatory and anticancer activities.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antioxidant Activity
Studies have shown that compounds similar to this structure exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is vital for preventing cellular damage and may have implications in aging and chronic diseases.
2. Anticancer Properties
The thiazolidinone derivative has been noted for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation.
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antioxidant and α-glucosidase Inhibitory Activities
A recent study investigated the antioxidant capacity and α-glucosidase inhibitory effects of thiazolidinone derivatives. The findings suggested that these compounds could serve as potential therapeutic agents for managing diabetes and oxidative stress-related diseases .
Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of thiazolidinone derivatives. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
